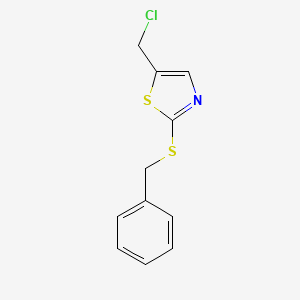
2-Benzylsulfanyl-5-chloromethylthiazole
Cat. No. B8421128
M. Wt: 255.8 g/mol
InChI Key: HCKYRLWYBRUAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06369233B1
Procedure details


Under a slight stream of nitrogen, 35.8 g of (2-chloro-allyl)-dithiocarbamic acid benzyl ester and 31.8 g of sodium hydrogen carbonate are placed in 250 ml of chlorobenzene. The mixture is then cooled to 5-6° C. The apparatus is flushed thoroughly with nitrogen. Then 28.2 g of sulfuryl chloride are added in the course of 120 minutes in such a manner that the temperature can be maintained at 5-10° C. When the addition is complete, stirring is carried out for about 20 minutes. The reaction mixture is filtered off with suction, the filtration residue is washed with 20 ml of chlorobenzene, and the filtrate is thoroughly degassed in vacuo at 20-25° C. Then the solvent is removed by distillation at 30° C. under reduced pressure. 90 ml of hexane are added to the residue. Seeding is carried out, then the mixture is stirred at about 0° C. and about 0.8 g of hydrogen chloride gas is introduced until the solution will take up no more gas. The mixture is stirred for a further 15 minutes, the crude product is filtered off at 0-5° C., and the filtration residue is washed with 10 ml of hexane and dried in vacuo. In that manner 2-benzylsulfanyl-5-chloromethyl-thiazole is obtained in the form of the hydrochloride.
Quantity
35.8 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([S:8][C:9](=[S:15])[NH:10][CH2:11][C:12](Cl)=[CH2:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])O.[Na+].[Cl:21]C1C=CC=CC=1>>[CH2:1]([S:8][C:9]1[S:15][C:12]([CH2:13][Cl:21])=[CH:11][N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)SC(NCC(=C)Cl)=S
|
Step Two
|
Name
|
|
|
Quantity
|
31.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5.5 (± 0.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The apparatus is flushed thoroughly with nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then 28.2 g of sulfuryl chloride are added in the course of 120 minutes in such a manner that the temperature
|
|
Duration
|
120 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
can be maintained at 5-10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtration residue is washed with 20 ml of chlorobenzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is thoroughly degassed in vacuo at 20-25° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the solvent is removed by distillation at 30° C. under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
90 ml of hexane are added to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at about 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
about 0.8 g of hydrogen chloride gas is introduced until the solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for a further 15 minutes
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crude product is filtered off at 0-5° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtration residue is washed with 10 ml of hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
